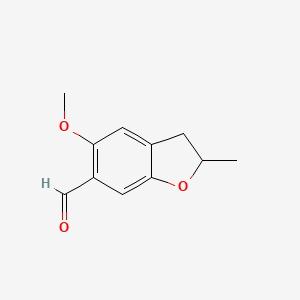

5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

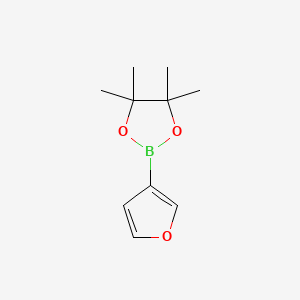

The compound of interest, 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde, is a derivative of the benzofuran class of organic compounds. Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings. They are known for their diverse biological activities and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene to generate chloromethylene furans, which can be rearranged into benzofuran carbaldehydes under mild acidic conditions . Another method includes the Friedländer condensation reaction, which has been used to synthesize methylenedioxy-bearing benzofuran derivatives . Additionally, the STOBBE condensation has been employed to create benzofuran derivatives from furan aldehydes and ketones .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be characterized using various spectroscopic techniques. For instance, 1H-NMR spectra have been obtained for halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, and X-ray crystal structures have been determined for some compounds to confirm their configurations .

Chemical Reactions Analysis

Benzofuran derivatives can participate in a range of chemical reactions. The presence of functional groups such as carbaldehydes allows for further chemical modifications. For example, Schiff bases derived from benzofuran carbaldehydes can exhibit benzoid-quinoid tautomerism, and their structural analogs can act as chemosensors for metal cations due to specific changes in their luminescence spectra upon complex formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure and substituents. These properties can affect their biological activity and potential applications. For instance, some derivatives have shown antimicrobial activity against various microorganisms, and others have demonstrated cytotoxicity against cancer cell lines . The introduction of electron-acceptor substituents, such as nitro groups, can favor the formation of quinoid tautomers, which may have implications for their reactivity and biological function .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

The compound has been used in the synthesis of new derivatives with potential biological activities. For instance, a study by Noviany et al. (2020) involved the synthesis of several derivatives from a similar natural product, with some exhibiting moderate antibacterial activity and cytotoxicity against melanoma cancer cells (Noviany et al., 2020).

Eco-Friendly Synthetic Methods

Abdel-Aziem et al. (2020) reported an eco-friendly procedure for synthesizing thiadiazoles based on benzofuran, demonstrating a green approach in organic chemical methodology (Abdel-Aziem et al., 2020).

Isolation and Structure Elucidation

Benzofuran derivatives, closely related to the target compound, have been isolated from natural sources like plants. Yang et al. (1991) isolated a naturally occurring benzofuran from the roots of S. miltiorrhiza Bunge and conducted structure elucidation and total synthesis (Yang et al., 1991).

Evaluation of Protecting Groups in Synthesis

The evaluation of protecting groups for related compounds has been studied to facilitate the synthesis of complex molecules. Riess et al. (1998) explored this for isoxazoles, a study which aids in understanding the synthetic pathways for benzofuran derivatives (Riess et al., 1998).

Novel Anticholinesterases Synthesis

Luo et al. (2005) synthesized novel carbamates from benzofuran derivatives, displaying significant anticholinesterase action, showcasing the potential for therapeutic applications (Luo et al., 2005).

Analytical Methods in Synthesis

Methods for determining benzofuran derivatives in synthesis processes have been developed. For example, Fen (2010) proposed an HPLC method for the determination of a benzofuran derivative during its synthesis (Fen, 2010).

Analgesic and Anti-inflammatory Activity

The synthesis of benzofuran derivatives and their evaluation for analgesic and anti-inflammatory activities have been explored by Kenchappa and Bodke (2020), indicating the medicinal potential of these compounds (Kenchappa & Bodke, 2020).

Safety And Hazards

Propriétés

IUPAC Name |

5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-3-8-4-10(13-2)9(6-12)5-11(8)14-7/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJIDYXHUPHEFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2O1)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385587 |

Source

|

| Record name | 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde | |

CAS RN |

85258-19-1 |

Source

|

| Record name | 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)